4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane
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Overview
Description
4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane is a fluorinated organic compound known for its unique chemical structure and properties. It belongs to the class of dioxolanes, which are cyclic ethers containing two oxygen atoms in a five-membered ring. The presence of trifluoromethyl groups imparts significant stability and reactivity to the compound, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane typically involves the cycloaddition of hexafluoropropene oxide with carbon dioxide in the presence of a catalyst such as lithium bromide. The reaction is carried out under optimized conditions, including specific temperature, solvent, pressure, and reaction time, to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hexafluoropropene oxide: A precursor in the synthesis of 4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane.
Trifluoromethyl oxirane: Another fluorinated epoxide with similar reactivity.
Fluorinated cyclic carbonates: Compounds with similar structural features and applications.
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl groups and dioxolane ring structure. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological applications. This article delves into its biological activity, focusing on its interaction with biological systems, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C5F8O2 and a molecular weight of 244.04 g/mol. Its structure features a dioxolane ring substituted with trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions. The presence of multiple fluorine atoms contributes to its hydrophobic character and stability in various chemical environments .
Biological Activity Overview
Research indicates that fluorinated compounds, particularly those containing trifluoromethyl groups, exhibit diverse biological activities. The unique electronic properties of these groups enhance the pharmacological profiles of drugs, improving their efficacy and selectivity.
- Enzyme Inhibition : Compounds like this compound may act as inhibitors for various enzymes due to their ability to form strong interactions with active sites. For instance, studies have shown that trifluoromethyl-containing compounds can significantly enhance the potency of inhibitors for enzymes involved in metabolic pathways .
- Antimicrobial Activity : Some fluorinated dioxolanes have demonstrated antimicrobial properties. Their ability to disrupt bacterial membranes or inhibit key metabolic enzymes makes them candidates for developing new antibiotics .
- Solvent Properties : The compound's excellent solubilizing capabilities for both polar and non-polar substances make it useful in drug formulation and delivery systems. This property is particularly advantageous in creating stable formulations for poorly soluble drugs .
Case Studies
Several studies have explored the biological activity of similar fluorinated compounds:
- Study on Antiviral Activity : A study investigated the antiviral effects of 4-trifluoromethyl-1,3-dioxolanes against viral infections. Results indicated significant inhibition of viral replication at low concentrations, suggesting potential use in antiviral therapies .
- Cancer Research : Research focusing on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds revealed that modifications in the dioxolane structure could enhance cytotoxicity against cancer cells. For example, certain derivatives exhibited improved selectivity towards cancerous cells while sparing normal cells .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C4H2F6O2 |
---|---|
Molecular Weight |
196.05 g/mol |
IUPAC Name |
4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C4H2F6O2/c5-2(3(6,7)8)4(9,10)12-1-11-2/h1H2 |
InChI Key |
ZBXYWFLMXKQJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(O1)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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